

A Selective and Reversible Inhibitor of Acyl Protein Thioesterase 2 (APT2/LYPLA2)

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Compound of Interest

Compound Name: ML349

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This technical guide provides a comprehensive overview of the discovery, development, and characterization of **ML349**, a potent and selective small molecule inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl Protein Thioesterase 2 (APT2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of protein palmitoylation and the application of chemical probes to elucidate enzyme function.

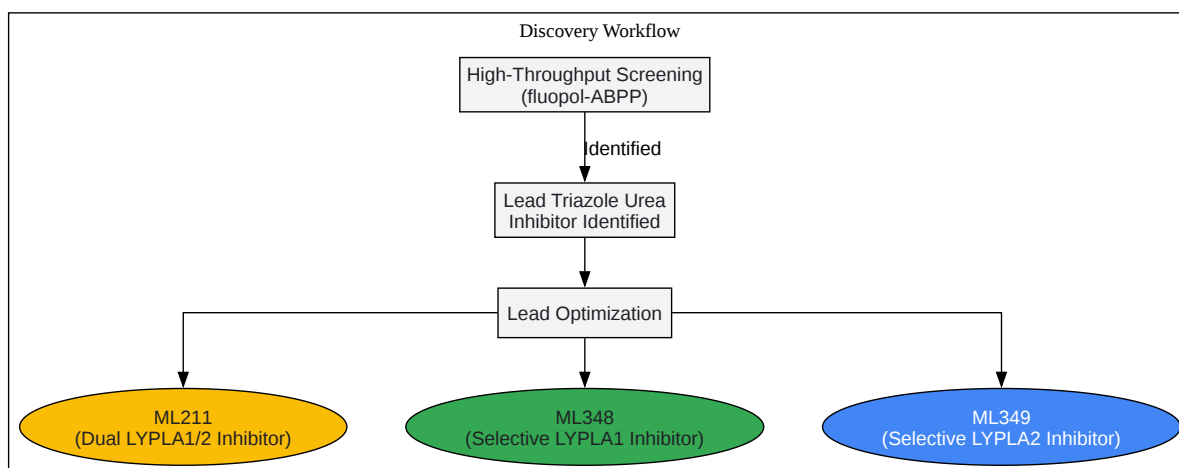
Introduction: The Role of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue via a thioester linkage.[1][2] This lipid modification is crucial for regulating the trafficking, membrane localization, and signaling functions of hundreds of cellular proteins, including oncogenes like RAS and SRC.[1][3] The dynamic nature of palmitoylation, often referred to as the "palmitoylation cycle," is controlled by two opposing enzyme families: protein acyl transferases (PATs) that add palmitate and acyl protein thioesterases (APTs) that remove it.[1]

The human genome encodes two closely related acyl protein thioesterases, APT1 (LYPLA1) and APT2 (LYPLA2), which share 65% sequence identity.[3] While APT1's role in depalmitoylating proteins like HRAS is relatively well-studied, the specific substrates and biological functions of APT2 have remained largely uncharacterized due to a lack of selective chemical tools.[3] The development of **ML349** as the first selective inhibitor of APT2 provides a critical tool to dissect its unique roles in cellular physiology and disease.[3]

Discovery of ML349

ML349 was identified through a high-throughput screening (HTS) campaign designed to discover inhibitors of LYPLA1 and LYPLA2.[3] The screening utilized a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) assay.[3] This campaign led to the identification of a lead micromolar inhibitor which was optimized to create a dual inhibitor (ML211), as well as two selective inhibitors: ML348 for LYPLA1 and **ML349** for LYPLA2.[3] **ML349** emerged as a highly potent and selective reversible inhibitor of LYPLA2.[3]



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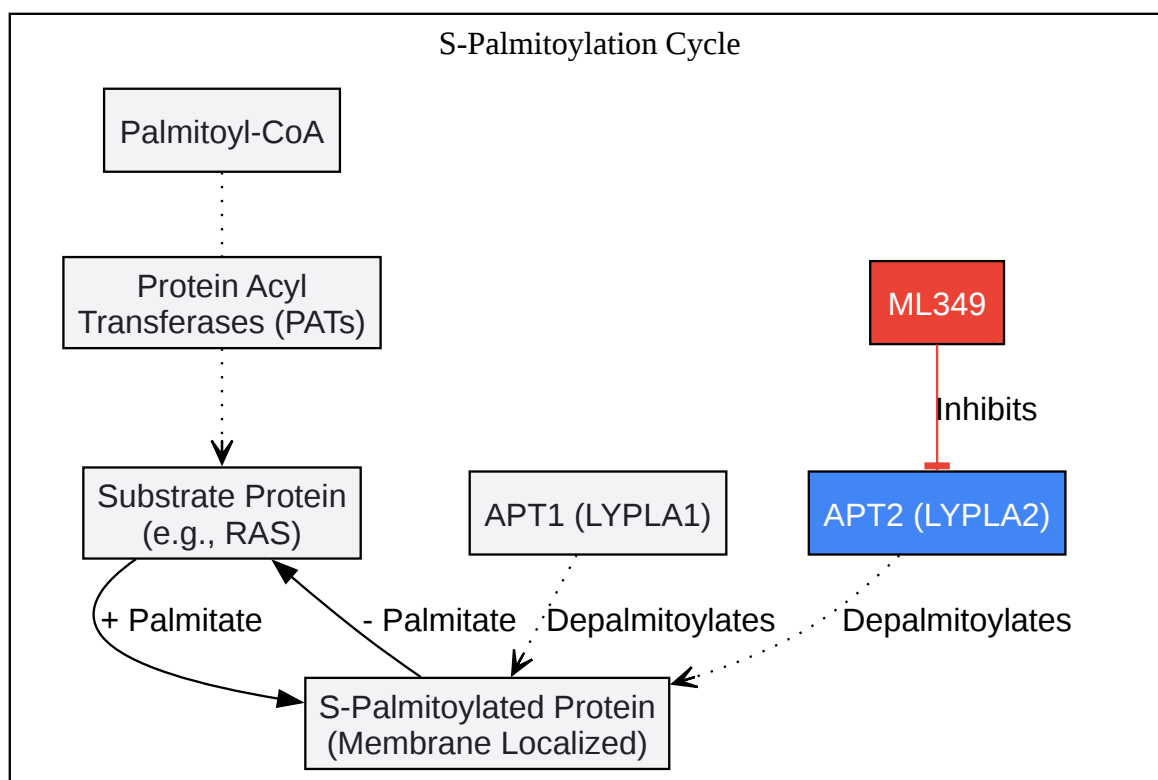
Figure 1: Discovery workflow leading to **ML349**.

Mechanism of Action and Selectivity

ML349 is a reversible, active-site directed inhibitor of APT2.[3] Unlike irreversible inhibitors, **ML349** does not contain an obvious electrophilic group for covalent modification of the enzyme.

[3] Its reversible nature was confirmed through gel filtration studies.[3]

The molecular basis for its isoform selectivity was revealed through high-resolution co-crystal structures of APT1 with its selective inhibitor (ML348) and APT2 with **ML349**.^[1] Although the overall structures of the enzymes are nearly identical, the inhibitors adopt distinct conformations within each active site. In the APT2 active site, the sulfonyl group of **ML349** forms hydrogen bonds with resident water molecules, which in turn engage the catalytic triad (Ser122, His210, Asp178) and the oxyanion hole indirectly.^{[1][2]} This unique binding mode, which is dependent on the sulfonyl group, is critical for its potent and selective inhibition of APT2.^[1]



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Figure 2: The S-palmitoylation cycle and the inhibitory action of **ML349**.

Quantitative Data Summary

ML349 demonstrates high potency for APT2/LYPLA2 and excellent selectivity over its homolog APT1/LYPLA1.

Target Enzyme	Parameter	Value	Reference
APT2 / LYPLA2	IC50	144 nM	[3] [4] [5]
APT2 / LYPLA2	Ki	120 ± 20 nM	[4] [5]
APT1 / LYPLA1	IC50	> 3000 nM	[4] [5]
APT1 / LYPLA1	Ki	> 10000 nM	[4] [5]

Table 1: In Vitro Potency and Selectivity of **ML349**

Cell Line	Assay	Effect	Reference
HEK293T	WST-1 Assay	No cytotoxicity observed	[3]
NRAS mutant melanoma cells	Cell Viability Assay	No decrease in cell viability	[6] [7]

Table 2: Cellular Activity of **ML349**

Structure-Activity Relationship (SAR)

Initial SAR studies were conducted around the piperazine amide core of **ML349**. Commercially available analogs were tested using a gel-based competitive ABPP assay. The SAR profile was found to be steep, indicating that small structural modifications can lead to a significant loss of inhibitory activity. Analogs that maintained good inhibition at a 1 µM concentration were distinguished by having 4-substituted phenyl groups at the R1 position.[\[3\]](#)

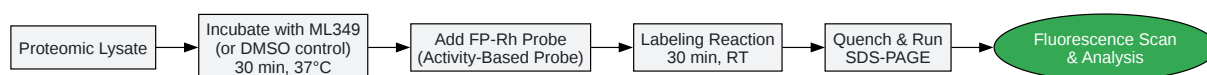
Experimental Protocols

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

Protocol:

- Prepare a soluble proteomic lysate (e.g., from HEK293T cells) at a concentration of 1 mg/mL in DPBS.
- Pre-incubate 50 μ L aliquots of the proteome with varying concentrations of **ML349** (or DMSO as a vehicle control) for 30 minutes at 37 °C.
- Add a serine hydrolase-specific activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 μ M.
- Incubate the reaction for 30 minutes at room temperature.
- Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE (e.g., 12% polyacrylamide gel).
- Visualize the labeled serine hydrolases using a flatbed fluorescence scanner. Inhibition is observed as a decrease in the fluorescence intensity of the target enzyme band (APT2/LYPLA2) compared to the control.



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Figure 3: Workflow for competitive ABPP experiment.

Gel Filtration Assay for Reversibility

This assay determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Protocol:

- Incubate a complex proteome (e.g., 2 mL of 1 mg/mL HEK293T lysate) with the test compound (e.g., 10 μ M **ML349**) or DMSO for 30 minutes at 37 °C.
- Remove a 50 μ L aliquot ("pre-column" sample).
- Pass the remaining mixture over a Sephadex G-25M desalting column to separate the protein-inhibitor complexes from the free, unbound inhibitor.
- Collect the eluate containing the proteome ("post-column" sample).
- Add the FP-PEG-Rh activity-based probe (5 μ M final concentration) to both the "pre-column" and "post-column" samples.
- Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the competitive ABPP protocol.
- Interpretation: For a reversible inhibitor like **ML349**, the target enzyme band will show reduced fluorescence in the "pre-column" sample but will regain fluorescence in the "post-column" sample as the inhibitor is removed. For an irreversible inhibitor, the fluorescence will remain low in both samples.

In Vivo Inhibition Assay

This assay assesses the ability of a compound to engage its target enzyme in a living animal model.

Protocol:

- Administer **ML349** (e.g., 50 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.
- After a set time (e.g., 3 hours), administer the in vivo active alkyne-functionalized ABPP probe NHU5 (e.g., 100 mg/kg, i.p.).[\[8\]](#)
- After 1 hour, sacrifice the mice and harvest tissues of interest (e.g., heart, kidney, lung, brain, liver).[\[8\]](#)
- Homogenize the tissues to prepare proteomic lysates.

- Perform a "click" reaction by adding rhodamine-azide (Rh-azide) to the lysates to attach a fluorescent reporter to the alkyne-probe-labeled enzymes.
- Analyze the labeled proteomes by SDS-PAGE and in-gel fluorescence scanning.
- Target engagement is confirmed by a significant reduction in the fluorescence of the APT2/LYPLA2 band in tissues from **ML349**-treated mice compared to vehicle-treated mice.
[8]

Conclusion and Future Directions

ML349 is a landmark chemical probe, being the first potent, selective, and reversible inhibitor of APT2/LYPLA2.[3] Its development and thorough characterization, including the elucidation of its binding mode through crystallography, have provided the scientific community with an invaluable tool.[1][3] **ML349** enables the specific interrogation of APT2's role in the palmitoylation cycle and its downstream effects on protein signaling, cellular processes, and disease pathogenesis. Future studies utilizing **ML349** are anticipated to uncover novel substrates and biological functions of APT2, potentially identifying new therapeutic targets for diseases involving dysregulated protein palmitoylation, such as cancer.[3]

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